molecular formula C41H78O6 B1608570 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol CAS No. 65376-23-0

1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol

Cat. No. B1608570
CAS RN: 65376-23-0
M. Wt: 667.1 g/mol
InChI Key: SMUUMIRCIBXLGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycerol 1, 2-didodecanoate 3-tetradecanoate, also known as 1, 2-dilauroyl-3-myristoylglycerol or 1-myristodilaurin, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Glycerol 1, 2-didodecanoate 3-tetradecanoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Glycerol 1, 2-didodecanoate 3-tetradecanoate has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, glycerol 1, 2-didodecanoate 3-tetradecanoate is primarily located in the membrane (predicted from logP) and adiposome. Outside of the human body, glycerol 1, 2-didodecanoate 3-tetradecanoate can be found in fats and oils and fruits. This makes glycerol 1, 2-didodecanoate 3-tetradecanoate a potential biomarker for the consumption of these food products.

Scientific Research Applications

Chemical and Physicochemical Studies

1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol has been studied in various chemical and physicochemical contexts. For instance, Tocanne et al. (1974) explored the synthesis and spectroscopic distinctions of lysylphosphatidylglycerol derivatives, providing insights into molecular interactions and structural changes under different conditions (Tocanne, Verheij, den Kamp, & van Deenen, 1974).

Polymorphism and Flow Behaviour

The polymorphic behavior of glycerol derivatives, including variations of 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol, has been studied for their properties under different thermal conditions. Bohlin, Hernqvist, and Herslöf (1986) investigated the polymorphism and flow behavior of certain triacyl glycerols, revealing how molecular composition affects physical state transitions (Bohlin, Hernqvist, & Herslöf, 1986).

Enzymatic Activity and Interaction

The interaction of 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol with enzymes such as phospholipases has been a subject of research. Thuren, Virtanen, and Kinnunen (1987) demonstrated how the physical manipulation of the monolayer substrate can significantly affect enzyme activity (Thuren, Virtanen, & Kinnunen, 1987).

Biomedical and Pharmaceutical Applications

The compound has potential applications in biomedical and pharmaceutical fields. Zhang and Grinstaff (2013) described the synthesis of atactic and isotactic linear poly(benzyl 1,2-glycerol carbonate)s, highlighting their degradability and compatibility for biomedical applications (Zhang & Grinstaff, 2013).

Enantiomeric Separation and Chromatography

Nagai et al. (2011) utilized recycle HPLC systems for the enantiomeric separation of asymmetric triacylglycerols, including variants of 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol. This study contributes to understanding the separation mechanisms of similar compounds in palm oil (Nagai et al., 2011).

Thermal and Phase Transition Studies

Investigations into the phase transition behavior of phosphatidylcholine analogs containing 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol have revealed important insights into lipid thermodynamics and phase characteristics. Arora and Gupta (1997) provided detailed analysis on how structural changes in glycerol derivatives can markedly alter their thermal properties (Arora & Gupta, 1997).

properties

IUPAC Name

2,3-di(dodecanoyloxy)propyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H78O6/c1-4-7-10-13-16-19-20-23-25-28-31-34-40(43)46-37-38(47-41(44)35-32-29-26-22-18-15-12-9-6-3)36-45-39(42)33-30-27-24-21-17-14-11-8-5-2/h38H,4-37H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUUMIRCIBXLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H78O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404601, DTXSID101242260
Record name 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol 1,2-didodecanoate 3-tetradecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol

CAS RN

60175-30-6, 65376-23-0
Record name 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60175-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerol 1,2-didodecanoate 3-tetradecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

43.5 °C
Record name Glycerol 1,2-didodecanoate 3-tetradecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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